molecular formula C12H11FN2O3 B2818131 Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate CAS No. 1385392-63-1

Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate

Cat. No.: B2818131
CAS No.: 1385392-63-1
M. Wt: 250.229
InChI Key: FRPVOEZWRRLBFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyanoacetamides, which “Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate” likely belongs to, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Chemical Reactions Analysis

The chemical reactivity of N-cyanoacetamides, the class of compounds to which “this compound” likely belongs, has been studied. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Solubility, Model Correlation, and Solvent Effect

The study by Zhu et al. (2019) on the solubility of 2-amino-3-methylbenzoic acid in various solvents and the application of different models for solubility correlation offers insights into the solubility behavior of related compounds. Such information is critical for understanding the purification processes, which can be applied to similar compounds like "Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate" for their use in various scientific applications (Zhu et al., 2019).

Optimization Method for Synthesizing of Methyl 2-amino-5-fluorobenzoate

Yin Jian-zhong's (2010) work on optimizing the synthesis route for Methyl 2-amino-5-fluorobenzoate through nitrification, esterification, and hydronation demonstrates a methodology that could be relevant for synthesizing and optimizing the production of "this compound." This highlights the importance of selecting appropriate synthesis methods for achieving high yields and purity of chemical compounds (Yin Jian-zhong, 2010).

Synthesis and Antiviral Activity

Luo et al. (2012) describe the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, showcasing an efficient synthetic approach that could be applied to similar compounds. The antiviral activity assessment of the synthesized compounds against Tobacco mosaic virus (TMV) indicates the potential biomedical applications of such molecules, suggesting a possible research direction for "this compound" in developing antiviral agents (Luo et al., 2012).

Properties

IUPAC Name

methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-18-11(16)8-15(7-6-14)12(17)9-4-2-3-5-10(9)13/h2-5H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPVOEZWRRLBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC#N)C(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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